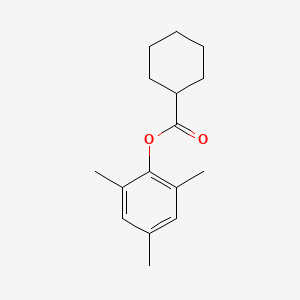
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester is an organic compound with the molecular formula C16H22O2 It is an ester derived from cyclohexanecarboxylic acid and 2,4,6-trimethylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and 2,4,6-trimethylphenol. The reaction typically involves the use of a dehydrating agent, such as sulfuric acid or dicyclohexylcarbodiimide, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the reactants dissolved in an appropriate solvent, such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as acidic ion-exchange resins, can also be employed to improve the reaction rate and selectivity. The product is typically purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclohexanecarboxylic acid and 2,4,6-trimethylphenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride, anhydrous ether as a solvent.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 2,4,6-trimethylphenol.
Reduction: Cyclohexanemethanol and 2,4,6-trimethylphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, altering their function and leading to antimicrobial or anti-inflammatory effects. The ester bond can be hydrolyzed in vivo to release the active components, cyclohexanecarboxylic acid and 2,4,6-trimethylphenol, which may exert their effects through various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 4-methoxyphenyl ester
- Cyclohexanecarboxylic acid, 4-nitrophenyl ester
- Cyclohexanecarboxylic acid, oct-3-en-2-yl ester
Uniqueness
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
307958-69-6 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C16H22O2/c1-11-9-12(2)15(13(3)10-11)18-16(17)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3 |
InChI Key |
BHXJZAIDXRSSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)C2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















